5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Description
5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an indole-methyl group at position 5 and an amine group at position 2. This compound is synthesized via the reaction of indole-3-carbonitrile derivatives with thiosemicarbazide in trifluoroacetic acid (TFA), yielding high-purity products after neutralization and purification . The indole moiety contributes to π-π stacking interactions in biological systems, while the thiadiazole ring enhances metabolic stability and electronic properties, making it a promising scaffold for drug discovery.
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCFEMYJYGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349585 | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153595-93-8 | |
| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the reaction of indole-3-acetic acid (IAA) with thiosemicarbazide under acidic conditions facilitated by POCl₃. The mechanism proceeds through three stages:
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Formation of a Thiosemicarbazone Intermediate : IAA reacts with thiosemicarbazide, yielding a thiosemicarbazone via nucleophilic addition-elimination.
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Cyclization : POCl₃ acts as a dehydrating agent, promoting intramolecular cyclization to form the 1,3,4-thiadiazole ring.
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Workup and Purification : The crude product is basified, filtered, and recrystallized to achieve high purity.
Key Reaction Conditions
Characterization and Analytical Data
The product is characterized by spectroscopic and chromatographic methods:
Alternative Methodologies and Comparative Analysis
Thionyl Chloride-Mediated Approaches
A supporting method for 1,2,3-thiadiazoles uses thionyl chloride (SOCl₂) with hydrazones. While effective for aliphatic derivatives, this approach is less suitable for indole-containing substrates due to side reactions at the indole nitrogen.
Critical Parameters Affecting Synthesis
Solvent Systems
Catalytic Efficiency
POCl₃ outperforms H₂SO₄ in cyclization efficiency, reducing reaction time from 8 hours to 3 hours.
Scalability and Industrial Applicability
The POCl₃-mediated route is scalable, with no reported column chromatography requirements. Recrystallization from dimethylformamide (DMF)-ethanol (3:7) ensures >95% purity, meeting pharmaceutical standards .
Chemical Reactions Analysis
2.1. Condensation with Carbonyl Compounds
The primary amine group reacts with aldehydes/ketones to form hydrazone derivatives. This reaction is pH-dependent (4–5) and typically conducted in ethanol under reflux .
Example Reaction:
| Reactant (R) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, pH 4–5, 3h reflux | N-(4-Chlorophenyl)hydrazone | 78 | |
| 3-Nitrobenzaldehyde | Ethanol, pH 4–5, 2.5h reflux | N-(3-Nitrophenyl)hydrazone | 65 |
2.2. Cyclization with α-Bromoacetyl Derivatives
Reaction with α-bromoacetyl aryl derivatives forms imidazo[2,1-b] thiadiazoles, a class of compounds with antiproliferative activity .
General Procedure:
- Reflux equimolar amounts of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine and α-bromoacetyl derivative in ethanol.
- Neutralize with NaHCO₃ and isolate via filtration .
2.3. Sulfonation Reactions
The amine group undergoes sulfonation with aryl sulfonyl chlorides to yield sulfonamide derivatives, which exhibit urease inhibition .
Representative Protocol:
- Mix this compound with aryl sulfonyl chloride in dry dichloromethane.
- Stir at 0–5°C for 2h, then purify by recrystallization .
2.4. Formation of Mesoionic Salts
The thiadiazole ring forms mesoionic salts via protonation or alkylation, enhancing interactions with biomolecules like DNA and proteins . These salts are synthesized by treating the compound with HCl or alkyl halides in ethanol.
Biological Implications
Derivatives of this compound show:
- Anticancer Activity : Imidazo[2,1-b]thiadiazoles inhibit pancreatic cancer cell lines (GI₅₀: 1.02–11.3 μM) .
- Anticonvulsant Effects : Hydrazone derivatives protect against maximal electroshock (MES)-induced seizures at 25–100 mg/kg doses .
- Antimicrobial Action : Sulfonamide derivatives inhibit E. coli urease (IC₅₀: 8.9–12.4 μM) .
Stability and Reactivity Trends
- pH Sensitivity : Decomposes under strong alkaline conditions but stable in acidic media (pH 4–6) .
- Thermal Stability : Stable up to 250°C, making it suitable for high-temperature reactions .
- Electrophilic Substitution : Indole’s C3 position undergoes bromination or formylation under mild conditions .
This compound’s versatility in forming biologically active derivatives underscores its importance in medicinal chemistry. Future research should explore its reactivity with heterocyclic carbonyl compounds and metal-catalyzed coupling reactions.
Scientific Research Applications
Medicinal Chemistry
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its role as a RIPK1 inhibitor . The receptor-interacting protein kinase 1 (RIPK1) is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can reduce cell death in various disease models, making it a candidate for therapeutic interventions in conditions such as:
- Cancer : The inhibition of RIPK1 has implications in tumorigenesis and cancer progression. Research indicates that compounds similar to this compound can act as potent inhibitors of PIM kinases, which are implicated in cancer development .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies have indicated that halogenated indole derivatives can effectively combat multidrug-resistant pathogens like Staphylococcus aureus and E. coli. The mechanism involves disrupting bacterial persister cells, which are often resistant to conventional antibiotics.
Neuroprotection
Emerging research suggests that this compound may have neuroprotective properties due to its ability to modulate necroptosis pathways. This could be beneficial in neurodegenerative diseases where cell death is a significant concern.
Synthesis of Novel Compounds
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules with potential therapeutic effects. Its unique structure allows chemists to explore various modifications that could enhance biological activity or selectivity against specific targets.
Case Study 1: PIM Kinase Inhibition
A study published in PubMed highlights the efficacy of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amines as PIM kinase inhibitors. The research demonstrated that optimized derivatives exhibited excellent potency against all three PIM isoforms, suggesting their potential use in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of indole derivatives indicated that compounds similar to this compound significantly reduced the viability of drug-resistant bacterial strains. This study emphasizes the need for novel antimicrobial agents in the face of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiadiazole ring contributes to the compound’s stability and enhances its binding affinity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
1,2,4-Thiadiazole Derivatives
- 5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine :
- Structural Difference : The thiadiazole ring is substituted at positions 1,2,4 instead of 1,3,4, altering electronic distribution and steric effects.
- Activity : Demonstrated antibacterial efficacy against S. aureus (80% inhibition) and C. albicans (85% inhibition) .
- Key Insight : The 1,2,4-thiadiazole isomer exhibits reduced metabolic stability compared to the 1,3,4 variant, likely due to differences in ring strain and hydrogen-bonding capacity .
Oxadiazole Derivatives
- 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine :
- Structural Difference : Replacement of the sulfur atom in the thiadiazole ring with oxygen.
- Activity : Moderate antioxidant activity (IC~50~ = 18–22 µM) and antimicrobial effects against B. subtilis .
- Key Insight : The oxadiazole core reduces lipophilicity, impacting membrane permeability and bioavailability compared to thiadiazole analogues .
Functional Group Modifications
Schiff Base Derivatives
- N-((1H-Indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine: Structural Difference: Incorporation of a pyridinyl group and Schiff base linkage. Activity: Exhibited anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 and His164 residues (bond distances: 1.8–2.1 Å) .
Halogen-Substituted Derivatives
- 5-[(4-Fluorobenzyl)sulphanyl]-1,3,4-thiadiazol-2-amine: Structural Difference: Substitution with a fluorobenzylthio group. Activity: Selective anticancer activity against breast cancer (IC~50~ = 1.28 µg/mL) due to enhanced lipophilicity and membrane penetration . Key Insight: Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogues .
Antimicrobial Activity
- Target Compound: Limited direct data, but structural analogues with 1,3,4-thiadiazole cores show broad-spectrum activity .
- 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine : Demonstrated PIM1/PIM2 kinase inhibition (IC~50~ = 0.8–1.2 µM) in QSAR studies, highlighting the role of indole positioning in activity .
Anticancer Activity
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Exhibited potent cytotoxicity against HeLa (IC~50~ = 2.5 µg/mL) and MCF7 cells (IC~50~ = 1.28 µg/mL) .
- Quinazoline-Thiadiazole Hybrids : Inhibited glycogen synthase kinase (GSK-3) with hypoglycemic activity, emphasizing the impact of hybrid pharmacophores .
Central Nervous System (CNS) Activity
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Showed anticonvulsant effects (ED~50~ = 20.11 mg/kg in MES test), attributed to chlorine substitution enhancing blood-brain barrier penetration .
Physicochemical and ADMET Properties
Biological Activity
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is C11H10N4S, with a molecular weight of 230.296 g/mol. The compound features a thiadiazole ring fused with an indole moiety, contributing to its biological activity. The presence of nitrogen and sulfur in the thiadiazole ring enhances its interaction with biological targets.
Research indicates that thiadiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Inhibition of Key Enzymes : Thiadiazole derivatives have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells like cancer cells .
- Interference with DNA Replication : The structural similarity of thiadiazoles to nucleobases allows them to interact with DNA and affect replication processes .
- Apoptosis Induction : Studies have demonstrated that these compounds can increase apoptosis in cancer cell lines significantly .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and related compounds:
- Cell Viability Assays : MTS assays have shown that this compound reduces cell viability in various cancer cell lines. For instance, significant cytotoxic effects were observed in MCF-7 (breast cancer) and LoVo (colon cancer) cells when treated with concentrations ranging from 50 to 400 µM over 48 hours .
- IC50 Values : The IC50 values for related thiadiazole compounds often fall within the micromolar range, indicating potent activity against tumor cells. For example, derivatives have shown IC50 values as low as 0.86 µM against specific cancer targets .
- Mechanistic Studies : In vitro studies have revealed that treatment with these compounds leads to an increase in apoptotic cells and alterations in cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S phase cells .
Other Biological Activities
Beyond anticancer properties, thiadiazole derivatives are noted for various other biological activities:
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential has also been documented, suggesting broader therapeutic applications beyond oncology .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Efficacy : A recent study investigated a series of thiadiazole derivatives' cytotoxic effects on pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.86 | Topoisomerase II inhibition |
| Compound B | LoVo | 1.2 | IMPDH inhibition |
| Compound C | SUIT-2 | 5.11 | Apoptosis induction |
Q & A
Basic Synthesis
Q: What is the standard synthetic route for 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine? A: The compound is synthesized via cyclocondensation of indole-3-carbonitriles (or methyl analogs) with thiosemicarbazide in trifluoroacetic acid at 60°C for 3.5 hours. Post-reaction, the mixture is neutralized with NaHCO₃, filtered, and washed with water, cyclohexane, and diethyl ether to achieve high yields (85–92%). This method emphasizes regioselectivity and avoids hazardous reagents .
Advanced Synthesis Optimization
Q: How can reaction efficiency be improved for this compound’s synthesis? A: Ultrasound-assisted synthesis significantly enhances reaction efficiency. For analogous thiadiazoles, sonication reduces reaction time and increases yields by 15–20% compared to conventional heating. For example, benzyl halides react with 5-amino-1,3,4-thiadiazole-2-thiol under ultrasound to form derivatives in <2 hours .
Biological Activity Profiling
Q: What in vitro assays are used to evaluate its biological potential? A: Common assays include:
- Antioxidant Activity: DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC₅₀ values compared to ascorbic acid) .
- Enzyme Inhibition: Cholinesterase (AChE/BChE) and monoamine oxidase (MAO) assays using spectrophotometric methods .
- Antimicrobial Screening: Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
Structural Characterization
Q: Which analytical techniques confirm its molecular structure? A: A combination of:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–S bond: ~1.74 Å; N–C–N angle: ~115°) .
- NMR Spectroscopy: Key signals include δ 7.2–7.8 ppm (indole aromatic protons) and δ 4.3 ppm (CH₂ bridge) .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259) .
Mechanistic Studies
Q: How is its mechanism of action investigated at the molecular level? A: Methods include:
- Molecular Docking: Simulations with target enzymes (e.g., MAO-B or AChE) to identify binding interactions (e.g., hydrogen bonds with active-site residues) .
- Kinetic Assays: Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Cellular Apoptosis Assays: Caspase-3 activation and mitochondrial membrane potential measurements .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported biological activities? A: Key steps:
- Assay Standardization: Control variables like pH, temperature, and solvent (DMSO vs. ethanol) .
- Structural Verification: Confirm compound purity via HPLC and compare with published NMR/X-ray data .
- SAR Analysis: Test structurally analogous derivatives to isolate functional group contributions .
Computational Modeling
Q: What in silico approaches predict its bioactivity? A:
- QSAR Models: Use topological descriptors (e.g., LogP, polar surface area) to correlate structure with activity .
- DFT Calculations: Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Purification Strategies
Q: What methods ensure high-purity isolation? A:
- Recrystallization: Use DMSO/water (2:1) or ethanol/water mixtures for optimal crystal formation .
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent for baseline separation .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for >98% purity .
Stability and Storage
Q: What conditions prevent degradation? A: Store at –20°C in amber vials under inert atmosphere (N₂/Ar). Stability studies show <5% decomposition over 6 months when protected from light and moisture .
Derivative Design for SAR
Q: How to design analogs for structure-activity relationship studies? A: Focus on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
